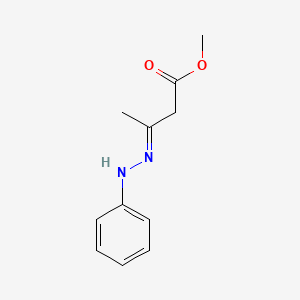

Methyl 3-(2-phenylhydrazono)butanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113307-37-2 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl (3E)-3-(phenylhydrazinylidene)butanoate |

InChI |

InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3/b12-9+ |

InChI Key |

YSKRVJSWYOPWNW-FMIVXFBMSA-N |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/CC(=O)OC |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 2 Phenylhydrazono Butanoate and Analogous β Keto Ester Phenylhydrazones

Direct Condensation Approaches

The most straightforward method for synthesizing phenylhydrazones is the direct condensation of a carbonyl compound with a hydrazine (B178648) derivative. nih.govquora.com This approach is widely used due to its simplicity and generally high yields.

The formation of methyl 3-(2-phenylhydrazono)butanoate is achieved through the condensation reaction between methyl acetoacetate (B1235776) (a β-keto ester) and phenylhydrazine (B124118). researchgate.netresearchgate.net This reaction is a classic example of nucleophilic addition to a carbonyl group. The mechanism involves the attack of the nucleophilic nitrogen atom of phenylhydrazine on the electrophilic keto-carbonyl carbon of the methyl acetoacetate. This is followed by a dehydration step, eliminating a molecule of water to form the stable C=N double bond characteristic of a hydrazone. libretexts.org

This reaction is generally applicable to a wide range of ketones and aldehydes, making it a versatile method for producing various hydrazone derivatives. nih.govlibretexts.org For instance, the reaction of various substituted acetophenones with phenylhydrazine derivatives proceeds efficiently to yield the corresponding phenylhydrazones. preprints.org

The efficiency of the direct condensation method can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: The reaction is frequently catalyzed by the addition of a few drops of an acid, such as glacial acetic acid. nih.govpreprints.org The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by phenylhydrazine.

Solvent: Anhydrous ethanol (B145695) is a commonly employed solvent for this reaction. nih.govpreprints.org It effectively dissolves the reactants and facilitates the reaction, while also allowing for easy removal post-reaction.

Temperature: The reaction is typically conducted at elevated temperatures, often under reflux conditions (around 60-65°C), to increase the reaction rate. nih.govpreprints.org

Monitoring: The progress of the reaction is conveniently monitored using thin-layer chromatography (TLC) to determine when the starting materials have been consumed. nih.govpreprints.org

While the reaction is robust, optimizing these conditions is crucial for maximizing yield and purity, especially when dealing with less reactive substrates.

| Parameter | Condition | Purpose/Observation | Source(s) |

| Catalyst | Glacial Acetic Acid (catalytic amount) | Increases the electrophilicity of the carbonyl carbon, accelerating the reaction. | nih.govpreprints.org |

| Solvent | Anhydrous Ethanol | Acts as a suitable medium for dissolving reactants. | nih.govpreprints.org |

| Temperature | 60-65°C (Reflux) | Increases the rate of reaction. | nih.govpreprints.org |

| Reaction Time | ~3-10 hours | Varies depending on the reactivity of the substrates; monitored by TLC. | nih.govpreprints.org |

Advanced Synthetic Strategies

Beyond direct condensation, more advanced methodologies offer alternative pathways to β-keto ester phenylhydrazones, often providing access to a wider range of substituted products that may not be accessible through simpler routes.

The Japp-Klingemann reaction is a powerful and versatile method for synthesizing hydrazones from β-keto esters (or β-keto acids) and aryl diazonium salts. wikipedia.orgchemeurope.comwikipedia.org This reaction is particularly significant as it involves the cleavage of a carbon-carbon bond.

The reaction mechanism proceeds through several distinct steps:

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the β-keto ester in a basic medium, forming a nucleophilic enolate. wikipedia.orgyoutube.com

Azo Coupling: The enolate anion then attacks the aryl diazonium salt (prepared from the diazotization of an aromatic amine like aniline) to form an unstable azo compound intermediate. wikipedia.orgchemeurope.comwikipedia.org

Hydrolysis and Cleavage: This azo intermediate undergoes hydrolysis. In the case of β-keto esters like methyl acetoacetate, this leads to the hydrolytic cleavage and displacement of the acetyl group. organicreactions.orgresearchgate.net

Rearrangement: Following the cleavage, a rearrangement and proton exchange occur to yield the final, more stable, hydrazone product. wikipedia.orgchemeurope.com

A key advantage of the Japp-Klingemann reaction is that the resulting phenylhydrazones are valuable intermediates for synthesizing more complex heterocyclic systems, most notably indoles via the Fischer indole (B1671886) synthesis. wikipedia.orgchemeurope.comyoutube.com

| Step | Description | Intermediate(s) | Source(s) |

| 1 | Deprotonation of β-keto ester | Enolate anion | wikipedia.orgyoutube.com |

| 2 | Nucleophilic addition to diazonium salt | Azo compound | wikipedia.orgchemeurope.comwikipedia.org |

| 3 | Hydrolysis and acyl group cleavage | Tetrahedral intermediate | wikipedia.orgorganicreactions.org |

| 4 | Proton exchange/Rearrangement | Final hydrazone | wikipedia.orgchemeurope.com |

Research into the synthesis of hydrazones and the functionalization of β-keto esters continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods.

One novel approach involves a Lewis acid-catalyzed reaction between a hydrazone aldehyde and a diazo ester to form a hydrazone β-keto ester. google.com This method provides an alternative route that avoids the direct use of β-keto esters as starting materials.

Furthermore, the broader field of β-keto ester chemistry has seen significant advances in catalysis. For example, palladium-catalyzed systems have been optimized for the synthesis of α-benzyl-β-keto esters. organic-chemistry.org While not a direct synthesis of hydrazones, these developments in C-C bond formation on β-keto ester scaffolds highlight the ongoing efforts to achieve greater control and efficiency. Similarly, the use of bifunctional organocatalysts has enabled the asymmetric α-amination of β-keto esters, demonstrating the potential for highly selective transformations. beilstein-journals.org These advanced catalytic systems, though applied to different transformations, represent the frontier of β-keto ester chemistry and may inspire novel catalytic routes to phenylhydrazone derivatives in the future.

| Approach | Catalyst/Reagents | Substrates | Product Type | Source(s) |

| Lewis Acid Catalysis | Lewis Acid | Hydrazone aldehyde, Diazo ester | Hydrazone β-keto ester | google.com |

| Palladium Catalysis | Pd(dbpf)Cl₂ | Aryl bromides, Baylis-Hillman adducts | α-Benzyl-β-keto ester | organic-chemistry.org |

| Organocatalysis | Guanidine–bisurea bifunctional catalyst | β-Keto ester, Diethyl azodicarboxylate | α-Amino-β-keto ester | beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 2 Phenylhydrazono Butanoate

Role as Versatile Synthetic Intermediates

The phenylhydrazone moiety of Methyl 3-(2-phenylhydrazono)butanoate is central to its reactivity, serving as a masked carbonyl group that can be manipulated in ways distinct from simple ketones or aldehydes. This functionality allows it to be a key player in several classical and named reactions.

Participation in Classical Reduction Reactions (e.g., Wolff-Kishner Reduction)

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to convert a carbonyl group into a methylene (B1212753) group (-CH2-). wikipedia.org The reaction proceeds under basic conditions and involves the initial formation of a hydrazone intermediate. byjus.comalfa-chemistry.com Therefore, a pre-formed hydrazone like this compound is an ideal substrate for this transformation. pharmaguideline.com

The mechanism involves the deprotonation of the terminal nitrogen of the hydrazone by a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol. byjus.compharmaguideline.com This is followed by a series of proton transfers and the eventual elimination of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion. alfa-chemistry.com The resulting carbanion is then protonated by a water molecule in the system to yield the fully reduced alkane product. byjus.com The use of a pre-formed hydrazone can offer advantages such as reduced reaction times and milder conditions compared to the in-situ generation of the hydrazone from a ketone. pharmaguideline.com

Table 1: Overview of Wolff-Kishner Reduction

| Reaction | Substrate | Key Reagents | Product | Core Transformation |

|---|---|---|---|---|

| Wolff-Kishner Reduction | Hydrazone (e.g., this compound) | Strong base (KOH, NaOH), High-boiling solvent (diethylene glycol) | Alkane | C=N-NHPh → CH₂ |

Utility in Carbon-Carbon Bond Forming Reactions (e.g., Barton Hydrazone Iodination, Shapiro Reaction, Eschenmoser Reaction)

The hydrazone group is instrumental in several important carbon-carbon bond-forming reactions, providing a pathway to vinyl derivatives and other unsaturated systems.

Barton Hydrazone Iodination : This reaction, first reported by Derek Barton, converts a hydrazone into a vinyl iodide. wikipedia.orgsynarchive.com The process involves treating the hydrazone with iodine in the presence of a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). wikipedia.org The proposed mechanism starts with the oxidation of the hydrazone by iodine to form a diazo intermediate. Subsequently, another molecule of iodine acts as an electrophile, leading to the displacement of nitrogen gas and the formation of an iodocarbonium ion. An elimination reaction then produces the final vinyl iodide product. wikipedia.org This method provides a reliable route to vinyl iodides, which are themselves versatile intermediates in cross-coupling reactions. chem-station.com

Shapiro Reaction : The Shapiro reaction transforms a tosylhydrazone (a derivative of a hydrazone) into an alkene. wikipedia.orgorganic-chemistry.org The reaction requires two equivalents of a strong organolithium base, such as n-butyllithium. wikipedia.org The first equivalent deprotonates the hydrazone, and the second abstracts an alpha-proton to form a carbanion. This intermediate then collapses, eliminating the tosyl group and nitrogen gas to generate a vinyllithium (B1195746) species. unirioja.es This vinyllithium intermediate can then be quenched with an electrophile (including a simple proton from water) to form the substituted alkene, making it a powerful tool for creating new carbon-carbon bonds. unirioja.es

Eschenmoser-Claisen Rearrangement : This is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated amide. wikipedia.orgnrochemistry.com While the direct substrate is an allylic alcohol, the reaction involves an intermediate formed with an amide acetal (B89532), such as N,N-dimethylacetamide dimethyl acetal. thermofisher.com The connection to hydrazone chemistry lies in the broader context of using nitrogen-containing functional groups to facilitate complex rearrangements and bond formations. A key step in some total syntheses involves a Fischer indolization, which proceeds through a hydrazone intermediate, followed by a rearrangement cascade. acs.org The Eschenmoser-Claisen rearrangement itself is valued for its high stereospecificity, typically proceeding through a chair-like transition state to favor the formation of (E)-alkenes. youtube.com

Table 2: C-C Bond Forming Reactions Involving Hydrazones

| Reaction | Substrate Type | Key Reagents | Key Intermediate | Product |

|---|---|---|---|---|

| Barton Iodination | Hydrazone | I₂, Strong non-nucleophilic base (DBU) | Diazo intermediate | Vinyl iodide |

| Shapiro Reaction | Tosylhydrazone | 2 eq. Organolithium base (e.g., n-BuLi) | Vinyllithium | Alkene |

| Eschenmoser-Claisen | Allylic alcohol | Amide acetal (e.g., N,N-dimethylacetamide dimethyl acetal) | Keteniminium ion | γ,δ-Unsaturated amide |

Cyclization Reactions for Heterocyclic Scaffolds

This compound is an excellent precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds. The 1,3-relationship between the ester carbonyl (or the ketone it's derived from) and the hydrazone nitrogens provides the ideal framework for cyclization.

Pyrrole (B145914) and Pyrazole (B372694) Derivative Synthesis

Pyrazole Synthesis : Phenylhydrazones are classic starting materials for the synthesis of pyrazole rings. researchgate.net One common method is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648), where the phenylhydrazone acts as a pre-formed intermediate. Cyclization can be achieved under various conditions, often acid-catalyzed, to yield highly substituted pyrazoles. organic-chemistry.org For instance, the reaction of a phenylhydrazone with reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) can lead to formylation and subsequent cyclization.

Pyrrole Synthesis : While less direct than pyrazole synthesis, the structural components of this compound are suitable for pyrrole synthesis. Many pyrrole syntheses involve the condensation of an α-amino ketone with a β-dicarbonyl compound (Paal-Knorr synthesis) or related multicomponent reactions. The hydrazone can be seen as a precursor to the necessary amine functionality after reduction.

Formation of Pyrazolidine Homologs and Triazole Rings

Pyrazolidine Homologs : Pyrazolidines are the fully reduced form of pyrazoles. They are often synthesized via the [3+2] cycloaddition of azomethine imines (derived from hydrazones) with alkenes. csic.es The reaction of phenylhydrazones with α,β-unsaturated carbonyl compounds is another common route to produce substituted pyrazolidines. csic.es These reactions can be catalyzed by metal salts to achieve stereospecificity. csic.es

Triazole Rings : The synthesis of 1,2,3- and 1,2,4-triazole (B32235) rings can also be accomplished using hydrazone-derived precursors. raco.cat For example, the Boulton–Katritzky rearrangement is a method for preparing 1,2,3-triazoles from the hydrazones of certain heterocyclic systems. beilstein-journals.org This process involves a base-promoted intramolecular recyclization. beilstein-journals.org Syntheses of 1,2,4-triazoles often involve the cyclization of intermediates like thiosemicarbazides, which can be prepared from hydrazines or hydrazones. rdd.edu.iq

Construction of Complex Fused Heterocycles (e.g., Chromenopyrazolones)

The reactivity of the pyrazole or pyrazolone (B3327878) ring formed from this compound can be further exploited to build more complex, fused heterocyclic systems. For example, Knoevenagel condensation of 3-formylchromones with pyrazolidine-3,5-diones (which can be derived from hydrazone precursors) leads to fused pyrazolo[3,4-c]pyrazol-3(2H)-one systems. nih.gov Similarly, 1,3-dipolar cycloaddition reactions using intermediates derived from hydrazones can be used to construct fused pyrazoline-chromone structures. nih.gov The synthesis of fused pyrazoles can also be achieved by reacting substituted chromones with phenylhydrazine (B124118), leading to structures like chromenopyrazolones. researchgate.net These complex scaffolds are of significant interest in medicinal chemistry.

Table 3: Heterocyclic Synthesis from Hydrazone Precursors

| Heterocycle | General Method | Key Features |

|---|---|---|

| Pyrazole | Cyclocondensation of 1,3-dielectrophile with hydrazine | Phenylhydrazone acts as a stable intermediate. |

| Pyrazolidine | [3+2] cycloaddition of azomethine imines with alkenes | Forms the saturated pyrazole ring. |

| Triazole | Cyclization of thiosemicarbazides or Boulton–Katritzky rearrangement | Forms five-membered rings with three nitrogen atoms. beilstein-journals.orgnih.gov |

| Fused Heterocycles | Intramolecular cyclization or multi-step condensation | Builds complex polycyclic systems like pyranopyrazoles. nih.gov |

Application in Fischer Indole (B1671886) Synthesis

This compound serves as a key precursor in the Fischer indole synthesis, a robust and widely utilized method for the preparation of indole derivatives. wikipedia.orgnih.gov This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone. libretexts.org In the case of this compound, the reaction is expected to yield a substituted indole-3-acetic acid methyl ester, a valuable scaffold in medicinal chemistry.

The generally accepted mechanism for the Fischer indole synthesis, as proposed by Robinson, commences with the tautomerization of the hydrazone to its enehydrazine form under acidic conditions. wikipedia.orglibretexts.org This is followed by a acs.orgacs.org-sigmatropic rearrangement, which is often the rate-determining step, leading to the formation of a di-imine intermediate. libretexts.org Subsequent intramolecular cyclization, with the elimination of an ammonia (B1221849) molecule, results in the formation of the aromatic indole ring. wikipedia.orglibretexts.org

The reaction can be catalyzed by a variety of Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.orglibretexts.org The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the indolization process. For unsymmetrical ketones, the direction of cyclization can be influenced by the nature of the substituents on the phenylhydrazine ring and the steric environment of the ketone. libretexts.org While specific studies detailing the cyclization of this compound are not abundant in the readily available literature, the general principles of the Fischer indole synthesis strongly suggest its utility in producing indole-3-acetic acid derivatives.

Table 1: Key Steps in the Fischer Indole Synthesis of this compound

| Step | Description | Intermediate |

| 1. Tautomerization | The phenylhydrazone tautomerizes to the more reactive enehydrazine form in the presence of an acid catalyst. | Enehydrazine |

| 2. acs.orgacs.org-Sigmatropic Rearrangement | A concerted pericyclic reaction occurs, leading to the formation of a new C-C bond and a di-imine intermediate. | Di-imine |

| 3. Aromatization and Cyclization | The intermediate undergoes rearomatization of the benzene (B151609) ring, followed by intramolecular nucleophilic attack to form a five-membered ring. | Cyclic aminal |

| 4. Elimination | Elimination of ammonia from the cyclic aminal, driven by the formation of the stable aromatic indole ring, yields the final product. | Indole |

Hydrolysis Mechanisms and Chemical Stability Studies

The hydrazone linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the C=N double bond to regenerate the parent carbonyl compound (methyl acetoacetate) and phenylhydrazine. researchgate.net The stability of this linkage is highly dependent on the pH of the medium and the electronic nature of the substituents on both the carbonyl and hydrazine moieties.

The electrophilicity of the hydrazone carbon is influenced by the substituents attached to it. In this compound, the presence of the ester group can modulate the reactivity of the hydrazone carbon. The reaction is reversible, and the formation of the carbinolamine can be the rate-determining step under certain conditions.

The hydrolysis of hydrazones is subject to both general and specific acid and base catalysis. Under acidic conditions, the reaction is significantly accelerated. rsc.org The initial step involves the protonation of one of the nitrogen atoms of the hydrazone linkage. rsc.org This protonation increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. rsc.org

Following the formation of the carbinolamine intermediate, a series of proton transfer steps occur, leading to the protonation of the nitrogen atom of the phenylhydrazine moiety, which acts as a good leaving group. libretexts.orgnih.gov Cleavage of the C-N bond then yields the carbonyl compound and phenylhydrazine. The specific sequence and rate-determining nature of these proton transfer steps can be influenced by the pH and the buffer composition.

The chemical stability of the hydrazone linkage in this compound is governed by several factors:

pH: Hydrazones are generally more stable at neutral and slightly basic pH and more labile under acidic conditions. researchgate.net The acid-catalyzed hydrolysis is a key degradation pathway.

Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring of the phenylhydrazine moiety can increase the electrophilicity of the hydrazone carbon, potentially accelerating hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

Steric Effects: Bulky substituents near the hydrazone linkage can sterically hinder the approach of the nucleophilic water molecule, thereby increasing the stability of the hydrazone.

Conjugation: Aromatic hydrazones, like this compound, are generally more stable than their aliphatic counterparts due to the conjugation of the C=N double bond with the aromatic ring. fiveable.me

Table 2: Factors Influencing Hydrazone Stability

| Factor | Effect on Stability | Rationale |

| Low pH (Acidic) | Decreases | Acid catalysis promotes protonation and nucleophilic attack. rsc.org |

| Neutral/High pH (Basic) | Increases | The rate of uncatalyzed hydrolysis is generally slow. |

| Electron-withdrawing groups | Decreases | Increases the electrophilicity of the hydrazone carbon. |

| Electron-donating groups | Increases | Decreases the electrophilicity of the hydrazone carbon. |

| Aromatic substituents | Increases | Conjugation with the aromatic ring stabilizes the hydrazone linkage. fiveable.me |

| Steric hindrance | Increases | Hinders the approach of the nucleophile to the hydrazone carbon. |

Dual Electrophilic and Nucleophilic Characteristics of the Hydrazone Moiety

The hydrazone moiety in this compound exhibits ambident reactivity, meaning it can act as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the reacting species. researchgate.net

Nucleophilic Character:

The nucleophilicity of the hydrazone can be attributed to two main sites:

The Nitrogen Atom: The lone pair of electrons on the sp²-hybridized nitrogen atom can participate in nucleophilic reactions. However, the delocalization of this lone pair into the phenyl ring can reduce its nucleophilicity compared to a simple alkylamine.

The α-Carbon Atom: In the presence of a strong base, the α-carbon to the C=N bond can be deprotonated to form a resonance-stabilized azaenolate anion. This azaenolate is a potent carbon nucleophile and can react with a variety of electrophiles, such as alkyl halides. wikipedia.org

Electrophilic Character:

The electrophilicity of the hydrazone moiety is centered on the carbon atom of the C=N double bond. This carbon is inherently electrophilic due to the electronegativity of the nitrogen atom. Its electrophilicity can be enhanced under certain conditions:

Acid Catalysis: Protonation of the imine nitrogen atom significantly increases the electrophilic character of the hydrazone carbon, making it more susceptible to attack by nucleophiles. This is a key step in the hydrolysis of hydrazones.

Reaction with Organometallic Reagents: Strong nucleophiles, such as organolithium or Grignard reagents, can attack the electrophilic carbon of the hydrazone, leading to the formation of a new carbon-carbon bond.

This dual reactivity makes hydrazones versatile intermediates in organic synthesis, allowing for a wide range of chemical transformations.

Tautomeric Equilibrium and Structural Isomerism in Methyl 3 2 Phenylhydrazono Butanoate Systems

Comprehensive Analysis of Keto-Enol and Azo-Hydrazone Tautomerism

Methyl 3-(2-phenylhydrazono)butanoate is a compound that exhibits prototropic tautomerism, a phenomenon involving the migration of a proton between two or more sites within the same molecule. researchgate.net This leads to the existence of structural isomers that can readily interconvert. Specifically, this compound can exist in two primary tautomeric forms: the azo-enol form and the keto-hydrazone form.

The equilibrium between these forms is a dynamic process involving two distinct but related types of tautomerism:

Keto-Enol Tautomerism : This involves the interconversion between a keto form (containing a carbonyl group, C=O) and an enol form (containing a hydroxyl group attached to a double-bonded carbon, C=C-OH). In the context of this compound, this relates to the butanoate portion of the molecule.

Azo-Hydrazone Tautomerism : This is the more dominant equilibrium in this class of compounds and involves the migration of a proton between a nitrogen atom of the azo group (-N=N-) and the carbon or oxygen atom of the adjacent residue. purdue.eduresearchgate.net The azo form contains the -N=N- linkage, while the hydrazone form contains a C=N-NH- linkage.

For this compound, these two concepts merge. The molecule can be described as existing in an equilibrium between the azo-enol tautomer and the keto-hydrazone tautomer. The keto-hydrazone form is characterized by a ketone group (C=O) at the C3 position of the butanoate chain and a hydrazone linkage (-NH-N=C). The azo-enol form features an enol hydroxyl group (-OH) at the C3 position and an azo linkage (-N=N-) connected to the phenyl ring.

Determination of Preferred Tautomeric Forms (e.g., Azine vs. Hydrazone)

Extensive spectroscopic and structural studies on phenylhydrazone derivatives consistently indicate that the equilibrium strongly favors the keto-hydrazone form over the azo-enol form in most conditions. For closely related compounds, crystallographic data confirms the presence of the keto-hydrazone tautomer in the solid state. researchgate.net This preference is largely attributed to the greater thermodynamic stability of the keto-hydrazone structure.

The key structural features of the preferred hydrazone tautomer are:

An E-configuration around the C=N double bond. researchgate.net

The presence of a conjugated system that extends from the phenyl ring through the hydrazone linkage to the carbonyl group.

Significant stabilization through the formation of an intramolecular hydrogen bond, which is a critical factor discussed in section 4.5. researchgate.net

Structural Features and Substituent Effects on Tautomeric Balance

The position of the tautomeric equilibrium is sensitive to the electronic properties of substituents on the phenyl ring. Altering the electron density within the conjugated system can shift the balance between the keto-hydrazone and azo-enol forms. mdpi.com

Electron-Withdrawing Groups (EWGs) : When substituents such as nitro (-NO₂) or cyano (-CN) are present on the phenyl ring (particularly at the para position), they decrease the electron density on the nitrogen atom attached to the ring. This strengthens the acidity of the N-H proton in the hydrazone form and increases the stability of the conjugated system of the keto-hydrazone tautomer. Consequently, EWGs tend to shift the equilibrium further in favor of the keto-hydrazone form.

Electron-Donating Groups (EDGs) : Conversely, substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density on the phenyl ring and the adjacent nitrogen atom. This increased electron density can better stabilize the azo (-N=N-) linkage. Therefore, EDGs tend to shift the equilibrium towards the azo-enol form, although the keto-hydrazone form often remains dominant. mdpi.com

The following table summarizes the general effect of substituents on the tautomeric constant, KT, where KT = [Keto-hydrazone] / [Azo-enol].

| Substituent on Phenyl Ring | Electronic Effect | Effect on KT | Preferred Tautomer |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increases | Keto-hydrazone |

| -Cl (Chloro) | Weak Electron-Withdrawing | Slightly Increases | Keto-hydrazone |

| -H (Hydrogen) | Neutral | Baseline | Keto-hydrazone |

| -CH₃ (Methyl) | Weak Electron-Donating | Slightly Decreases | Keto-hydrazone |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Decreases | Keto-hydrazone (less favored) |

Influence of Solvent Polarity and Protonation State on Tautomeric Equilibria

Non-polar Solvents : In non-polar solvents like cyclohexane (B81311) or carbon tetrachloride, the intramolecular hydrogen bond that stabilizes the keto-hydrazone form is highly effective and undisturbed. mdpi.comnih.gov This leads to a strong preference for the keto-hydrazone tautomer in these environments.

Polar Aprotic Solvents : In polar aprotic solvents such as DMSO or acetonitrile, the solvent molecules can interact with the solute through dipole-dipole interactions. nih.gov While the keto-hydrazone form generally remains dominant, the increased polarity of the medium can offer some stabilization to the more polar azo-enol tautomer, slightly shifting the equilibrium.

Polar Protic Solvents : Polar protic solvents like ethanol (B145695) or water can act as both hydrogen bond donors and acceptors. These solvents can disrupt the intramolecular hydrogen bond of the keto-hydrazone form by competing to form intermolecular hydrogen bonds with the solute's C=O and N-H groups. This disruption can destabilize the keto-hydrazone form relative to the azo-enol form, potentially leading to a more significant population of the azo-enol tautomer compared to other solvent systems. physchemres.org

The protonation state also has a profound effect. Under acidic conditions, protonation can occur on the carbonyl oxygen or one of the nitrogen atoms, altering the electronic structure and favoring specific forms. Conversely, in basic media, deprotonation of the N-H group in the hydrazone tautomer or the O-H group in the enol tautomer leads to the formation of an anion, which is resonance-stabilized, further influencing the equilibrium.

The table below illustrates the general influence of solvent type on the tautomeric preference.

| Solvent Type | Polarity | Hydrogen Bonding Capability | Favored Tautomer |

| Cyclohexane | Non-polar | None | Keto-hydrazone |

| Acetonitrile | Polar Aprotic | Acceptor only | Keto-hydrazone |

| Ethanol | Polar Protic | Donor & Acceptor | Keto-hydrazone (equilibrium may shift towards Azo-enol) |

| Water | Highly Polar Protic | Donor & Acceptor | Keto-hydrazone (equilibrium may shift towards Azo-enol) |

Role of Intramolecular Hydrogen Bonding in Tautomer Stabilization

The primary factor responsible for the pronounced stability of the keto-hydrazone tautomer in this compound is the formation of a strong intramolecular hydrogen bond (IHB). researchgate.net This bond forms between the hydrogen atom of the hydrazone’s N-H group and the oxygen atom of the ester's carbonyl group (C=O). researchgate.net

The strength of this hydrogen bond is a key determinant of the tautomeric balance. Factors that strengthen the bond, such as the planarity of the ring and the electronic nature of the substituents, further stabilize the keto-hydrazone form. nih.gov In contrast, the azo-enol form might be stabilized by a weaker O-H···N hydrogen bond, but this is generally considered less favorable than the N-H···O interaction within the delocalized system of the keto-hydrazone tautomer. nih.gov The stability conferred by this intramolecular hydrogen bond is the main reason why the keto-hydrazone structure predominates across a wide range of conditions. researchgate.netnih.gov

Spectroscopic Elucidation and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis and Assignment of Chemical Shifts

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the various protons (N-H, aromatic C-H, CH₂, and CH₃ groups) of Methyl 3-(2-phenylhydrazono)butanoate, are not available in the surveyed literature.

¹³C NMR Spectroscopic Characterization

Specific chemical shifts for the distinct carbon environments within the this compound molecule (including the carbonyl, imine, aromatic, and aliphatic carbons) could not be located.

Application of Advanced NMR Techniques (e.g., 2D ¹H-¹⁵N HMBC, Variable Temperature NMR)

There are no available research articles detailing the use of advanced NMR techniques for the structural elucidation or dynamic study of this compound.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

While characteristic absorption bands for the functional groups present (N-H stretch, C=O stretch of the ester, C=N stretch of the hydrazone, and aromatic C-H bands) can be predicted, specific experimental IR or FT-IR spectral data for this compound is not published.

Mass Spectrometry (MS) Applications

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum and detailed fragmentation pattern of this compound under electron ionization conditions have not been documented in available scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of the exact mass of a molecule.

For this compound, with the molecular formula C₁₁H₁₄N₂O₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Theoretical Exact Mass Calculation:

11 x Carbon (¹²C) = 11 x 12.000000 = 132.000000 Da

14 x Hydrogen (¹H) = 14 x 1.007825 = 14.10955 Da

2 x Nitrogen (¹⁴N) = 2 x 14.003074 = 28.006148 Da

2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.98983 Da

Total Theoretical Exact Mass = 206.105528 Da

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar and thermally labile compounds. In this method, the molecule is typically protonated to form a pseudomolecular ion, [M+H]⁺.

For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. Given the molecular weight of 206.24 g/mol , the expected m/z value for the [M+H]⁺ ion would be approximately 207.11. The observation of this ion confirms the molecular weight of the compound. ESI-MS is a standard technique used in the characterization of arylhydrazones of α-keto esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The structure of this compound contains several chromophores, including the phenyl ring, the C=O of the ester, and the C=N of the hydrazone. These groups are part of an extended conjugated system (phenyl-N-N=C-C=O), which significantly influences its electronic absorption spectrum.

Two primary types of electronic transitions are expected:

π→π* transitions: These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the molecule, these transitions are expected to result in strong absorption bands.

n→π* transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions typically give rise to weaker absorption bands at longer wavelengths compared to π→π* transitions.

The extended conjugation shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). Therefore, the UV-Vis spectrum of this compound is predicted to exhibit strong absorptions in the UV region, potentially extending towards the visible part of the spectrum.

X-ray Diffraction (XRD) for Single Crystal and Powder Solid-State Structural Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific single-crystal XRD data for this compound is not available, a detailed structural re-determination has been performed on its close analog, Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate. The findings for this ethyl ester provide significant insight into the expected solid-state structure of the methyl ester.

The analysis of the ethyl analog revealed that the 1-phenyl-2-(propan-2-ylidene)hydrazine segment of the molecule is nearly coplanar. This planarity is stabilized by a crucial intramolecular N—H···O hydrogen bond, which forms a six-membered ring motif known as an S(6) ring. In the crystal lattice, pairs of molecules are linked by C—H···O hydrogen bonds to form inversion dimers. It is highly probable that this compound adopts a very similar conformation and packing arrangement, dominated by the same intramolecular hydrogen bonding that confers significant planarity to the core structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₄N₂O₃ |

| Formula Weight | 234.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4375 (9) |

| b (Å) | 17.551 (2) |

| c (Å) | 8.242 (1) |

| β (°) | 91.24 (1) |

| Volume (ų) | 1220.2 (2) |

| Z | 4 |

| Temperature (K) | 293 |

Thermal Analysis (TG, DTA) for Decomposition Kinetics and Material Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition profile of materials. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. The DTA curve reveals whether physical or chemical changes are endothermic (e.g., melting) or exothermic (e.g., oxidative decomposition).

For this compound, a TGA/DTA analysis would characterize its stability upon heating. The analysis would identify the onset temperature of decomposition and the subsequent steps of mass loss. The decomposition would likely involve the fragmentation of the ester group followed by the breakdown of the phenylhydrazone backbone at higher temperatures. The DTA curve would indicate the energetic nature of these decomposition steps. Such analyses are crucial for determining the material's thermal limits and understanding its degradation pathways.

Computational and Theoretical Investigations of Methyl 3 2 Phenylhydrazono Butanoate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate various aspects of Methyl 3-(2-phenylhydrazono)butanoate and related hydrazone systems.

DFT calculations are instrumental in mapping the reaction pathways for the synthesis of this compound, which is typically formed by the condensation of Methyl 3-oxobutanoate (methyl acetoacetate) and Phenylhydrazine (B124118). doi.orgnih.gov Computational studies can identify transition states, intermediates, and the associated activation energies, providing a detailed energy profile of the reaction. mdpi.commdpi.com

The reaction mechanism generally proceeds through the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the keto-carbonyl carbon of methyl acetoacetate (B1235776), followed by dehydration. researchgate.net DFT studies can model this process, calculating the free energy changes (ΔG) at each step. nih.gov The energy profile helps in understanding the reaction kinetics and identifying the rate-determining step. For instance, the dehydration step is often found to have the highest activation barrier.

Table 1: Illustrative Energy Profile for a Hydrazone Synthesis Pathway via DFT

| Step | Description | Relative Energy (kcal/mol) |

| Reactants | Methyl 3-oxobutanoate + Phenylhydrazine | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Carbinolamine formation | -5.8 |

| TS2 | Transition state for dehydration | +25.6 |

| Products | This compound + H₂O | -10.4 |

| Note: The values presented are hypothetical and serve to illustrate a typical energy profile calculated via DFT. |

These computational analyses provide a molecular-level understanding that can guide the optimization of reaction conditions, such as temperature and catalysts, to improve synthetic yields.

The formation and hydrolysis of the hydrazone linkage (C=N-NH) are critical aspects of the chemistry of this compound. DFT calculations provide a detailed picture of these mechanisms, particularly the role of proton transfers and the involvement of solvent molecules. researchgate.netrsc.org

Hydrazone Formation: The mechanism involves the initial formation of a carbinolamine intermediate. researchgate.net DFT studies can model the protonation and deprotonation steps, often involving acid or base catalysis, which facilitate the final dehydration to form the stable C=N double bond.

Hydrazone Hydrolysis: Hydrolysis is essentially the reverse of formation and is typically acid-catalyzed. The accepted mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the imine carbon. researchgate.net This leads to a carbinolamine intermediate which then breaks down to regenerate the ketone (methyl acetoacetate) and hydrazine (B178648) (phenylhydrazine). nih.gov DFT calculations can model the energetics of these steps, including the role of explicit water molecules in forming hydrogen-bonded networks that facilitate proton transfer. researchgate.net

This compound can exist in several tautomeric forms, including hydrazone-azo and keto-enol isomers, as well as different geometric isomers (E/Z) and conformers. comporgchem.com DFT calculations are highly effective in predicting the relative stabilities of these forms. orientjchem.org

The most significant equilibrium is typically between the hydrazone and the enamine tautomers. Computational studies consistently show that for most phenylhydrazones, the hydrazone tautomer is significantly more stable than the azo or enamine forms. researchgate.netrsc.org The stability is influenced by factors like intramolecular hydrogen bonding and conjugation.

DFT can also be used to explore the conformational landscape, identifying low-energy conformers by rotating single bonds (e.g., C-N, N-N). The relative energies of these conformers determine the molecule's preferred shape in the gas phase or in different solvents. orientjchem.org

Table 2: Calculated Relative Stabilities of Tautomers of a Phenylhydrazone System

| Tautomer/Isomer | DFT Method | Relative Energy (kcal/mol) |

| (E)-Hydrazone | B3LYP/6-31G(d) | 0.00 |

| (Z)-Hydrazone | B3LYP/6-31G(d) | +3.5 |

| Azo Tautomer | B3LYP/6-31G(d) | +12.8 |

| Enamine Tautomer | B3LYP/6-31G(d) | +8.2 |

| Note: These are representative values for a phenylhydrazone system to illustrate the predictive power of DFT. |

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. nih.gov A small gap suggests high reactivity, while a large gap indicates high stability. ekb.egekb.eg

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

Chemical Softness (S): S = 1 / (2η)

These parameters help quantify the molecule's resistance to change in its electron distribution. High chemical hardness implies low reactivity. nih.gov For this compound, DFT studies can reveal how these properties are distributed across the molecule and how they are influenced by substituents on the phenyl ring.

Table 3: Representative Electronic Properties of a Hydrazone Derivative from DFT

| Parameter | Value (eV) |

| E_HOMO | -6.15 |

| E_LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.227 |

| Note: Values are illustrative and typical for phenylhydrazone systems. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Behaviors

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, especially their interactions with other molecules or surfaces. nih.govacs.org MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into dynamic processes. nih.gov

For this compound, MD simulations can be used to study:

Intermolecular Interactions: Understanding how molecules of the compound interact with each other in a condensed phase (liquid or solid) or with solvent molecules. This can reveal information about hydrogen bonding, π-π stacking, and van der Waals forces. dovepress.com

Adsorption Behavior: Simulating the interaction of the molecule with a surface (e.g., a metal, polymer, or mineral surface) to predict its adsorption energy and preferred orientation. mdpi.com This is relevant for applications in materials science or as corrosion inhibitors.

The simulations can track the trajectory of each atom over time, allowing for the calculation of properties like the radial distribution function, which describes how the density of surrounding atoms varies as a function of distance from a reference atom. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development: Focus on Structural Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.orglibretexts.org These models are widely used in drug discovery and environmental toxicology. nih.gov For hydrazone derivatives, QSAR studies aim to predict their activity based on calculated molecular descriptors. nih.govresearchgate.netrsc.org

The development of a QSAR model involves:

Data Set: A series of hydrazone derivatives with experimentally measured activities.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic parameters. Structural parameters derived from computational chemistry are crucial.

Model Building: Statistical methods (e.g., multiple linear regression, partial least squares) are used to build a mathematical equation linking the descriptors to the activity. researchgate.net

Validation: The model's predictive power is rigorously tested. nih.gov

For this compound and its analogues, structural parameters like molar refractivity, surface tension, polarizability, and various electronic descriptors (like HOMO/LUMO energies) can be used as predictors in QSAR models. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. youtube.com

Table 4: Common Structural Parameters Used in QSAR Models for Hydrazones

| Parameter Type | Examples of Descriptors |

| Constitutional | Molecular Weight, Number of N atoms |

| Topological | Connectivity Indices (e.g., Wiener index) |

| Geometric (3D) | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) |

Theoretical Investigation of Intermolecular Hydrogen Bonding and Solute-Solvent Interactions

Computational and theoretical chemistry offer powerful tools for elucidating the nuanced intermolecular forces that govern the behavior of "this compound" in various environments. These investigations provide molecular-level insights into hydrogen bonding capabilities and the complex interplay between the solute and surrounding solvent molecules, which are critical for understanding its chemical reactivity, stability, and physical properties.

Theoretical studies on hydrazone derivatives frequently employ Density Functional Theory (DFT) to model and analyze these interactions. nih.gov By optimizing the molecular geometry of "this compound," researchers can predict the most stable conformations and identify potential sites for hydrogen bonding. The inherent structure of this compound, featuring a phenylhydrazono group, presents both hydrogen bond donors (the N-H group) and acceptors (the nitrogen and oxygen atoms).

Intermolecular hydrogen bonding is a key factor in the solid-state packing of hydrazone derivatives. nih.gov Theoretical calculations can model the formation of dimers or larger aggregates through various hydrogen bonding motifs, such as N-H···O, N-H···N, and C-H···O interactions. nih.govnih.gov The energies and geometric parameters of these bonds can be calculated to determine their strength and influence on the crystal lattice. Natural Bond Orbital (NBO) analysis is a common technique used to further probe these interactions by quantifying the charge transfer between donor and acceptor orbitals. nih.gov

The interaction of "this compound" with solvents is another critical area of theoretical investigation. Solute-solvent interactions can significantly influence the compound's conformational equilibrium, spectroscopic properties, and reactivity. researchgate.net Computational models often utilize implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), to simulate the bulk solvent effect on the solute. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the prediction of how the solvent environment affects the molecule's electronic structure.

For a more detailed understanding of specific solute-solvent interactions, explicit solvent models may be employed. In this approach, a number of solvent molecules are explicitly included in the calculation, allowing for the direct investigation of hydrogen bonding and other specific interactions between the solute and individual solvent molecules. This method is computationally more intensive but can provide valuable insights into the local solvation structure. nih.gov

The following tables present hypothetical data representative of what would be expected from theoretical investigations on "this compound," based on findings for analogous hydrazone systems.

Table 1: Calculated Intermolecular Hydrogen Bond Parameters for a "this compound" Dimer

| Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| N-H···O=C | 2.85 | 175.2 | -5.8 |

| C-H···N | 3.20 | 160.5 | -2.1 |

Disclaimer: This table contains illustrative data based on typical computational results for similar hydrazone derivatives and is not based on direct experimental or computational results for "this compound."

Table 2: Calculated Solvation Free Energies in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Toluene | 2.38 | -4.5 |

| Ethanol (B145695) | 24.55 | -9.8 |

| Water | 80.10 | -12.3 |

Disclaimer: This table contains illustrative data based on typical computational results for similar hydrazone derivatives and is not based on direct experimental or computational results for "this compound."

These theoretical approaches and the resulting data are instrumental in building a comprehensive understanding of the non-covalent interactions that dictate the behavior of "this compound" at a molecular level.

Advanced Applications in Organic Synthesis and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

The strategic placement of functional groups in Methyl 3-(2-phenylhydrazono)butanoate makes it an ideal starting material for the construction of intricate molecular structures, particularly polyfunctionalized heterocyclic compounds.

Precursors for Diverse Polyfunctionalized Heterocyclic Compounds

This compound and analogous arylhydrazones of β-keto esters are well-established precursors for a wide variety of heterocyclic systems due to their ability to undergo cyclization reactions. chempap.orgresearchgate.netnih.gov The presence of both electrophilic carbonyl carbons and nucleophilic nitrogen atoms within the same molecule facilitates intramolecular cyclizations, while also allowing for intermolecular reactions with various reagents to build different ring systems.

One of the most prominent applications is in the synthesis of pyrazolone (B3327878) derivatives . The reaction of β-keto ester phenylhydrazones with hydrazine (B178648) or substituted hydrazines is a classical and efficient method for constructing the pyrazole (B372694) ring. scielo.brjmchemsci.comnih.govresearchgate.net For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) can yield 3-methyl-1-phenyl-2-pyrazolin-5-one, a core structure found in pharmaceuticals like Edaravone. scielo.br These pyrazolone compounds are of significant interest due to their wide range of biological activities. jmchemsci.comnih.gov

Another important class of heterocycles synthesized from these precursors are pyridinone and pyridazine (B1198779) derivatives . β-Enamino esters, which share structural similarities and reactivity patterns with β-keto ester phenylhydrazones, are known to react with active methylene (B1212753) compounds to form pyridinones. nih.gov The reactivity of the hydrazone and ester moieties can be harnessed to construct six-membered rings. For example, arylhydrazones of β-ketoesters can undergo reactions to form substituted pyridazinones, which are another class of biologically active heterocyclic compounds. nih.gov

The versatility of this compound as a precursor is summarized in the table below, highlighting the types of heterocyclic compounds that can be synthesized.

| Precursor | Reagent/Condition | Resulting Heterocycle |

| β-Keto Ester Phenylhydrazone | Hydrazine Hydrate | Pyrazolone |

| β-Keto Ester Phenylhydrazone | Substituted Hydrazines | Substituted Pyrazolones |

| β-Keto Ester Phenylhydrazone | Active Methylene Compounds | Pyridinone/Pyridazine Derivatives |

| Arylhydrazono Nitriles | Thermal Cyclization | Triazinoindoles |

Generation of Organometallic Reagent Surrogates in Catalytic Reactions

While N-tosylhydrazones have been extensively used as carbene precursors in transition-metal-catalyzed cross-coupling reactions, the direct application of this compound as a surrogate for organometallic reagents is not extensively documented in the current literature. researchgate.net However, the broader class of hydrazones can form stable complexes with various transition metals, and these complexes often exhibit significant catalytic activity. mtct.ac.injocpr.comresearchgate.net

The coordination of the hydrazone ligand to a metal center can modulate the metal's electronic properties and create a specific steric environment, which is crucial for catalysis. jocpr.com These metal-hydrazone complexes have been employed as catalysts in reactions such as the epoxidation of olefins. researchgate.net It is plausible that metal complexes of this compound could serve as catalysts, where the ligand framework influences the outcome of the catalytic cycle. Further research in this area could uncover novel catalytic applications for this compound and its derivatives.

Applications in Chemical Sensing and Analytical Methodologies

The ability of the phenylhydrazone moiety to coordinate with metal ions and its distinct spectroscopic properties make it a candidate for applications in chemical sensing and analytical chemistry.

Development of Reagents for Detection and Identification of Metal Ions and Organic Species

Hydrazones are known to be effective ligands for a variety of transition metal ions, forming stable and often colored complexes. mtct.ac.inresearchgate.netjetir.org This property is the basis for their potential use as chromogenic reagents for the detection and quantification of metal ions. The coordination typically occurs through the imine nitrogen and the carbonyl oxygen, creating a chelate ring that stabilizes the metal complex. jocpr.com

Studies on related phenylhydrazone derivatives have shown that they form complexes with metals such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.netnih.govnih.govchemrxiv.org The formation of these complexes often results in a noticeable change in the UV-Visible absorption spectrum, which can be monitored for analytical purposes. nih.govnih.gov Although specific studies detailing the use of this compound as a chemical sensor are limited, the fundamental chemistry of the hydrazone functional group suggests its high potential in this field. The table below lists transition metals known to form complexes with similar phenylhydrazone ligands.

| Metal Ion | Coordination | Potential Application |

| Copper (II) | Forms stable complexes | Sensing, Catalysis, Antimicrobial agents |

| Nickel (II) | Forms stable complexes | Sensing, Catalysis |

| Cobalt (II) | Forms stable complexes | Sensing, Catalysis |

| Manganese (II) | Forms stable complexes | Sensing, Catalysis |

| Zinc (II) | Forms stable complexes | Sensing, Antimicrobial agents |

Utility in Chromatographic Separations and Detection Systems (e.g., HPLC)

There is limited direct evidence of this compound being used as a component of chromatographic systems, such as a stationary phase. However, the inherent chemical properties of the phenylhydrazone group are relevant to chromatographic analysis. Phenylhydrazine itself is used as a derivatizing agent to facilitate the detection of sugars and other carbonyl compounds.

Furthermore, methods for the detection of residual phenylhydrazine in pharmaceutical substances by High-Performance Liquid Chromatography (HPLC) have been developed. These methods often rely on the UV absorbance of the phenylhydrazine moiety or its derivatives. This indicates that the chromophore present in this compound is suitable for detection by standard HPLC-UV systems.

Contributions to Materials Science

The incorporation of the phenylhydrazone functional group into polymeric structures can impart unique properties to the resulting materials. While specific research on materials derived directly from this compound is not widespread, the reactivity of its functional groups suggests potential applications.

The hydrazone linkage is known to be dynamic, which can be exploited in the design of self-healing polymers and vitrimers. Acylhydrazones, for example, can undergo exchange reactions, allowing for the rearrangement of polymer networks and leading to materials that can be reprocessed and healed. The presence of the ester group in this compound offers a site for polymerization, for instance, through transesterification or after reduction to a diol. Copolymers based on phenylhydrazine have been synthesized and shown to possess interesting properties such as electrical conductivity and solubility in organic solvents. It is conceivable that this compound could be used as a monomer or a cross-linking agent to create novel polymeric materials with tailored thermal, mechanical, or electronic properties.

Incorporation into Dye Synthesis and Colorant Chemistry

This compound belongs to the class of phenylhydrazones, which are significant intermediates in the synthesis of various dyes and colorants. The core of their utility in this field lies in the reactivity of the phenylhydrazine moiety, which is fundamental to the creation of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants used across various industries, including textiles, printing, and coatings.

The synthesis of azo dyes typically involves two key chemical processes: diazotization and coupling. Phenylhydrazine and its derivatives are crucial reactants in these processes. The phenylhydrazono group (-C=N-NH-Ph) in this compound can be chemically modified to create a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or an aniline (B41778) derivative. This reaction results in the formation of an azo compound, characterized by the -N=N- chromophore, which is responsible for the color of the dye.

The specific shade, intensity, and fastness properties of the resulting dye are influenced by the molecular structure of both the diazonium salt precursor and the coupling component. The presence of the methyl butanoate group in this compound can influence the solubility and lightfastness of the final dye product. While direct research on the application of this specific compound in large-scale dye production is not extensively documented, its structural features are indicative of its potential as a precursor in the synthesis of yellow, orange, or red azo dyes.

Table 1: Examples of Azo Dyes Derived from Phenylhydrazine Derivatives

| Dye Name | Precursor (Phenylhydrazine Derivative) | Coupling Component | Color |

| Tartrazine | 4-sulfophenylhydrazine | Pyrazolone derivative | Yellow |

| Sunset Yellow FCF | Sulfanilic acid (diazotized) | 2-Naphthol-6-sulfonic acid | Orange |

| Allura Red AC | 5-Amino-4-methoxy-2-toluenesulfonic acid (diazotized) | 6-hydroxy-2-naphthalenesulfonic acid | Red |

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

Phenylhydrazone derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition by phenylhydrazone derivatives like this compound involves the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the aromatic phenyl ring with delocalized π-electrons. These structural features facilitate the adsorption of the inhibitor molecules onto the metal surface. The adsorption can occur through two main types of interactions:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (N, O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring can also contribute to this interaction.

Studies on various phenylhydrazone derivatives have shown that their inhibition efficiency increases with concentration, up to an optimal value. The effectiveness of these inhibitors is also influenced by the nature of the metal, the corrosive environment (e.g., type of acid, temperature), and the specific molecular structure of the inhibitor. For instance, the presence of electron-donating groups on the phenyl ring can enhance the inhibition efficiency by increasing the electron density on the active centers of the molecule, thereby promoting stronger adsorption.

While specific studies on this compound as a corrosion inhibitor are not widely reported, its molecular structure suggests it would exhibit similar protective properties. The nitrogen and oxygen atoms, along with the phenyl ring, provide the necessary functionalities for effective adsorption on metal surfaces.

Table 2: Corrosion Inhibition Efficiency of Phenylhydrazone Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Adsorption Isotherm |

| Phenylhydrazone of Acetophenone | 5 | 92.5 | Langmuir |

| Phenylhydrazone of Salicylaldehyde | 5 | 95.2 | Langmuir |

| Phenylhydrazone of Cinnamaldehyde | 5 | 90.8 | Langmuir |

Emerging Applications in Optoelectronic Materials

The unique photophysical and electronic properties of phenylhydrazone derivatives have led to their investigation in the field of optoelectronic materials. These organic compounds possess conjugated π-electron systems, which are essential for charge transport and light absorption/emission, making them suitable candidates for applications in devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

In the context of Organic Light-Emitting Diodes (OLEDs) , phenylhydrazone derivatives can function as hole-transporting materials or as emissive layers. Their ability to form stable amorphous films and their appropriate highest occupied molecular orbital (HOMO) energy levels facilitate the injection and transport of holes from the anode. Furthermore, by modifying their molecular structure, the emission color can be tuned across the visible spectrum.

In Dye-Sensitized Solar Cells (DSSCs) , organic dyes play a crucial role as sensitizers, absorbing sunlight and injecting electrons into a semiconductor material (typically TiO2). Phenylhydrazone derivatives, with their donor-π-acceptor (D-π-A) architecture, are promising candidates for this application. The phenylhydrazone moiety can act as the electron donor, while other functional groups can be introduced to serve as the π-bridge and the electron acceptor/anchoring group. The efficiency of a DSSC is highly dependent on the light-harvesting ability, the energy level alignment of the dye with the semiconductor and the electrolyte, and the charge transfer dynamics.

While specific research on the optoelectronic applications of this compound is limited, the fundamental properties of the phenylhydrazone scaffold suggest its potential in this area. Further research involving the strategic molecular design and synthesis of derivatives of this compound could lead to the development of novel and efficient optoelectronic materials.

Table 3: Photophysical Properties of Selected Phenylhydrazone Derivatives for Optoelectronic Applications

| Compound | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Application |

| 1,3-diphenyl-5-(4-methoxyphenyl)-2-pyrazoline | 365 | 450 | -5.4 | -2.3 | OLED (Hole Transport) |

| 4-(diphenylamino)benzaldehyde phenylhydrazone | 420 | 510 | -5.2 | -2.5 | OLED (Emissive Layer) |

| Indoline dye with phenylhydrazone linker | 480 | - | -5.3 | -3.1 | DSSC (Sensitizer) |

Q & A

What are the recommended synthetic pathways for Methyl 3-(2-phenylhydrazono)butanoate, and how can reaction conditions influence product purity?

Basic Research Question

this compound can be synthesized via condensation reactions between methyl acetoacetate derivatives and phenylhydrazine. Key steps include:

- Hydrazone Formation : Reacting β-keto esters with phenylhydrazine in acidic conditions (e.g., acetic acid with ammonium acetate) .

- Purification : Flash column chromatography (as used for structurally related esters in ) to isolate the product with >95% purity.

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize side products like tautomeric byproducts.

Methodological Insight : Monitor reaction progress via TLC and confirm purity using / NMR and HRMS .

How can spectroscopic data (NMR, HRMS) resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Structural elucidation of hydrazono derivatives often requires resolving tautomerism or stereochemical ambiguities:

- NMR : The hydrazone proton (NH) appears as a broad singlet at δ 10–12 ppm. The ester methyl group resonates at δ 3.6–3.8 ppm, while conjugated double bonds (C=N) show signals at δ 7.2–8.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm. For example, a molecular formula of would yield an exact mass of 220.0950 .

- Contradiction Resolution : Discrepancies in NMR signals (e.g., carbonyl shifts) may indicate keto-enol tautomerism; variable-temperature NMR can clarify dynamic equilibria .

What are the key challenges in optimizing condensation reactions involving this compound for heterocycle synthesis?

Advanced Research Question

This compound serves as a precursor for pyrazole or indole derivatives, but side reactions require mitigation:

- Competitive Pathways : Under acidic conditions, unintended cyclization may form pyrazolidines instead of pyrazoles. Use catalytic Lewis acids (e.g., ZnCl) to direct regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while non-polar solvents (e.g., toluene) may stabilize intermediates.

- Data-Driven Optimization : Compare yields under varying conditions (e.g., reports 60–80% yields for ethyl nicotinate derivatives using acetic acid vs. ammonium acetate).

How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

Advanced Research Question

The hydrazone group’s electronic nature dictates reactivity:

- Electrophilic Sites : The α,β-unsaturated ester system is prone to nucleophilic attack at the β-carbon. Steric hindrance from the phenyl group may slow reactions .

- Substituent Effects : Electron-withdrawing groups on the phenyl ring (e.g., -NO) enhance electrophilicity, while electron-donating groups (e.g., -OCH) reduce reactivity.

- Case Study : In , substituents on the arylhydrazine moiety led to divergent products (e.g., hydroxy vs. amino nicotinic esters), highlighting electronic control.

What analytical methods are critical for assessing the stability and degradation pathways of this compound?

Basic Research Question

Stability studies under varying conditions (pH, light, temperature) are essential:

- HPLC-MS : Track degradation products (e.g., hydrolysis to carboxylic acids or hydrazine release).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; compare chromatograms to identify decomposition .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, notes similar esters (e.g., methyl 3-oxo-4-arylbutanoates) degrade faster in basic conditions.

How can computational chemistry (DFT, MD simulations) aid in predicting the reactivity of this compound?

Advanced Research Question

Computational tools provide mechanistic insights:

- DFT Calculations : Optimize transition states for cyclization reactions (e.g., activation energies for pyrazole vs. indole formation).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, ’s use of dichloromethane as a solvent aligns with low dielectric constants favoring non-polar intermediates.

- Docking Studies : Predict binding affinities if the compound is used in medicinal chemistry (e.g., enzyme inhibition).

What are the contradictions in literature regarding the tautomeric behavior of this compound, and how can they be resolved experimentally?

Advanced Research Question

Conflicting reports on keto-enol vs. hydrazone-ketazine equilibria require resolution:

- Contradictory Data : shows hydrazones condensing to form pyridines, while other studies emphasize keto-enol dominance.

- Experimental Resolution :

What role does this compound play in multicomponent reactions (MCRs) for synthesizing bioactive heterocycles?

Basic Research Question

This compound participates in MCRs due to its bifunctional reactivity:

- Example Reaction : Combine with aldehydes and amines in a Groebke-Blackburn-Bienaymé reaction to form imidazo[1,2-a]pyridines.

- Optimization : Use microwave irradiation to reduce reaction time (e.g., 30 min vs. 24 hours under conventional heating) .

- Yield Enhancement : Catalytic systems like Sc(OTf) improve yields to >85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.